3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

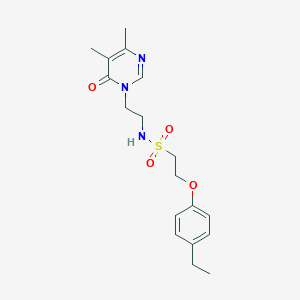

“3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2302738-06-1 . It has a molecular weight of 201.58 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Use as Building Blocks in Organic Synthesis

Synthesis of Trifluoromethyl-Containing Aminopropanes and Aziridines : Dao Thi et al. (2018) developed a method to synthesize 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams, which were then transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These intermediates were used to construct CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. This highlights the role of similar compounds in synthesizing novel trifluoromethyl-containing molecules via intramolecular cyclization and other synthetic routes Dao Thi et al., 2018.

Asymmetric Synthesis of Pyrrolidines : Dolfen et al. (2017) utilized chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines in the diastereoselective formation of chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. The method involved trifluoromethylation through aldehyde modification followed by a series of reactions leading to pyrrolidines with high yields and selectivity. This work illustrates the use of trifluoroethylated azetidines in the asymmetric synthesis of biologically relevant structures Dolfen et al., 2017.

Synthesis of Functionalized Pyrrolidines

- Ring Expansion Techniques : Durrat et al. (2008) reported on the ring expansion of 2-(α-hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines. This method involved the treatment of azetidines with either thionyl chloride or methanesulfonyl chloride, leading to rearrangements into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process is instrumental in synthesizing pyrrolidines with specific functional groups, showcasing the adaptability of azetidine derivatives in synthetic organic chemistry Durrat et al., 2008.

Other Applications

- Synthesis of Azetidine-3-Carboxylic Acids : Ji et al. (2018) developed a gram-scale synthesis of protected 3-haloazetidines, which are crucial intermediates in medicinal chemistry. These intermediates were then used to prepare a series of azetidine-3-carboxylic acid derivatives, highlighting the importance of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride and related compounds in the diversified synthesis of azetidine derivatives with potential pharmaceutical applications Ji et al., 2018.

Safety and Hazards

Direcciones Futuras

While specific future directions for “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” are not mentioned in the sources I found, azetidines in general have been highlighted for their potential in various applications, including drug discovery, polymerization, and as chiral templates . The unique four-membered ring scaffold of azetidines represents a privileged motif in medicinal chemistry .

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJHFQGWCOZXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)